molecular formula C18H20ClNO6S B13878080 ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

Cat. No.: B13878080
M. Wt: 413.9 g/mol
InChI Key: PUGONLGLVRAOCE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological and pharmacological properties. This particular compound features a unique combination of functional groups, including a sulfonyl group, a chloro substituent, and an ethoxycarbonylcyclobutyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity . Additionally, the indole core can interact with various receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20ClNO6S

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C18H20ClNO6S/c1-3-25-16(21)14-15(12-10-11(19)6-7-13(12)20-14)27(23,24)18(8-5-9-18)17(22)26-4-2/h6-7,10,20H,3-5,8-9H2,1-2H3

InChI Key

PUGONLGLVRAOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OCC

Origin of Product

United States

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